molecular formula C15H14N2O5 B5008167 N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

N-(2,5-dimethoxyphenyl)-3-nitrobenzamide

Cat. No.: B5008167
M. Wt: 302.28 g/mol
InChI Key: DWFZMHUHVIVNCN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.09027155 g/mol and the complexity rating of the compound is 398. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for research on “N-(2,5-dimethoxyphenyl)-3-nitrobenzamide” could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and safety profile. It may also be of interest to investigate its potential applications, for example in the field of medicinal chemistry .

Mechanism of Action

Target of Action

The compound NSC109615 primarily targets the C-Jun-amino-terminal kinase-interacting protein 1 and the Mitogen-activated protein kinase 8 . These proteins play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The interaction of NSC109615 with its targets leads to changes in the cellular processes. It is believed to act as an agonist at the serotonin 2A receptor (5-HT2AR), a G protein-coupled receptor .

Biochemical Pathways

It is known that the compound influences the serotonin pathway due to its agonistic action on the 5-ht2ar . This can lead to various downstream effects, including alterations in mood and perception.

Pharmacokinetics

It is known that the compound is metabolized by several cytochrome p450 (cyp) enzymes and udp-glucuronosyltransferase (ugt) enzymes . These enzymes play a key role in the metabolism and elimination of many drugs, affecting their bioavailability.

Result of Action

Due to its agonistic action on the 5-ht2ar, it is believed to induce effects similar to those of serotonergic psychedelics, which can include alterations in consciousness and sensory perception .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-12-6-7-14(22-2)13(9-12)16-15(18)10-4-3-5-11(8-10)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFZMHUHVIVNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.